3',5,5'-Trichlorosalicylanilide
Overview
Description
TCSA is an inhibitor of fungal morphogenesis, biofilm formation, and host cell invasion.
Scientific Research Applications
Anticancer Research
5-Chloro-N-(3,5-dichlorophenyl)-2-hydroxybenzamide and its derivatives have been studied for their potential as anticancer agents. One study explored the structure-activity relationship of niclosamide derivatives, including compounds similar to 5-chloro-N-(3,5-dichlorophenyl)-2-hydroxybenzamide, for developing new anticancer agents. These compounds were tested against various human cancer cells and found to exhibit significant cytotoxicity, highlighting their potential in cancer treatment (Tang et al., 2017).
Antidiabetic Studies
Research has been conducted on derivatives of 5-chloro-N-(3,5-dichlorophenyl)-2-hydroxybenzamide for antidiabetic properties. A study synthesized a series of derivatives and tested them for in vitro antidiabetic activity. These compounds displayed promising interactions with enzymes involved in diabetes, suggesting a potential role in antidiabetic therapy (Thakral et al., 2020).
Neuroprotection and Cerebral Edema
In the context of neurological disorders, some derivatives of 5-chloro-N-(3,5-dichlorophenyl)-2-hydroxybenzamide have been investigated for their role in reducing cerebral edema and improving outcomes in central nervous system injuries. A study identified a compound that inhibited aquaporin-4, a key player in cerebral edema, demonstrating its potential therapeutic application in conditions like ischemic stroke (Farr et al., 2019).
Antimicrobial Activity
Research on 5-chloro-N-(3,5-dichlorophenyl)-2-hydroxybenzamide derivatives has also extended to antimicrobial applications. Studies have shown that these compounds exhibit bactericidal activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), suggesting their potential use as antibacterial agents (Zadrazilova et al., 2015).
Properties
IUPAC Name |
5-chloro-N-(3,5-dichlorophenyl)-2-hydroxybenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl3NO2/c14-7-1-2-12(18)11(6-7)13(19)17-10-4-8(15)3-9(16)5-10/h1-6,18H,(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJIIZNKTKISOBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)NC2=CC(=CC(=C2)Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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